molecular formula C8H9FO2 B130371 1,4-Dimethoxy-2-fluorobenzene CAS No. 82830-49-7

1,4-Dimethoxy-2-fluorobenzene

Cat. No.: B130371
CAS No.: 82830-49-7
M. Wt: 156.15 g/mol
InChI Key: WNCYZVMZKSOPMU-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-fluorobenzene, also known as 2-fluoro-1,4-dimethoxybenzene, is an organic compound with the molecular formula C8H9FO2. It is a derivative of benzene, where two methoxy groups and one fluorine atom are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Safety and Hazards

1,4-Dimethoxy-2-fluorobenzene is classified as an irritant. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers The relevant papers related to this compound can be found in the references .

Mechanism of Action

Target of Action

1,4-Dimethoxy-2-fluorobenzene, also known as 2-Fluoro-1,4-dimethoxybenzene, is a synthetic molecule that is primarily used as an intermediate in organic synthesis

Mode of Action

The mode of action of this compound is primarily through its reactivity in chemical reactions. As an aromatic compound, it can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Result of Action

The primary result of the action of this compound is the formation of new compounds through chemical reactions. For example, it has been used in the synthesis of phosphine ligands . The specific results of its action would depend on the particular reactions it is used in.

Preparation Methods

1,4-Dimethoxy-2-fluorobenzene can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-dimethoxybenzene with a fluorinating agent. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride. The reaction is carried out at a controlled temperature to ensure the selective substitution of the fluorine atom at the desired position .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. These methods often employ advanced catalytic systems to enhance the efficiency of the fluorination process .

Chemical Reactions Analysis

1,4-Dimethoxy-2-fluorobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation typically yields halogenated benzene derivatives, while oxidation results in quinones .

Properties

IUPAC Name

2-fluoro-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCYZVMZKSOPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232021
Record name 1,4-Dimethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82830-49-7
Record name 2-Fluoro-1,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82830-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethoxy-2-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082830497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dimethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 1,4-Dimethoxy-2-fluorobenzene in organic synthesis?

A1: this compound serves as a valuable precursor in synthesizing various organic compounds. Specifically, it acts as a benzyne precursor, facilitating the creation of 2,3-disubstituted hydroquinones or benzoquinones []. Additionally, it plays a crucial role in synthesizing naphthalenes or anthracenes []. These functionalities highlight its versatility in constructing diverse molecular structures.

Q2: How is this compound typically synthesized?

A2: There are a couple of established methods for synthesizing this compound. One common approach involves fluorinating 1,4-dimethoxybenzene using N-fluoro-o-benzene-disulfonimide []. Another method involves a multistep process starting with 2-fluorophenol, which undergoes oxidation followed by methylation to yield the desired product [].

Q3: Are there any known derivatives of this compound and what are their properties?

A3: Yes, one known derivative is 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. This compound has been successfully synthesized by reacting commercially available this compound with nitric acid, resulting in a high yield of 90% []. Its structure has been confirmed through X-ray crystallography, and further characterization has been conducted using techniques like 1H and 13C-NMR, elemental analysis, EI-MS, and FT-IR [].

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